2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is an organic compound with the molecular formula CHClNO. It is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities, including potential applications in pharmaceuticals. The compound features a chlorophenyl group and a piperazinyl moiety, which contribute to its chemical properties and biological activity.
This compound can be sourced from various chemical suppliers and is often used in medicinal chemistry research. Its classification as a piperazine derivative indicates its potential use in developing drugs targeting neurological and psychiatric disorders, given the established role of piperazine derivatives in these fields.
The synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol typically involves several key steps:
The synthesis may follow a general pathway where the aldehyde reacts with piperazine to form an intermediate, which is then reduced to yield the final alcohol product. Techniques such as thin-layer chromatography (TLC) are often employed to monitor the reaction's progress.
The molecular structure of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol can be represented as follows:
The InChI key for this compound is HWLRKTCRHHWKCQ-UHFFFAOYSA-N, and its SMILES representation is C1CN(CCN1)C(CO)C2=CC=C(C=C2)Cl. These representations provide insight into its chemical structure and help in computational modeling.
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol can participate in various chemical reactions typical of alcohols and amines:
The reactivity of this compound is influenced by both the alcohol functional group and the basic nature of the piperazine ring, allowing it to engage in nucleophilic substitution reactions.
The mechanism of action for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol primarily involves its interaction with neurotransmitter systems in the brain, particularly serotonin receptors. Piperazine derivatives are known to modulate serotonin receptor activity, which may contribute to their effects on mood and anxiety.
Research indicates that compounds similar to this one can exhibit antagonist or agonist activity at various serotonin receptor subtypes, affecting neurotransmission pathways involved in psychological disorders.
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol has potential applications in:
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol represents a structurally distinct small molecule featuring three pharmacologically significant components: a piperazine heterocycle, a meta-chlorinated phenyl ring, and an ethanolamine backbone. This configuration enables diverse biological interactions, particularly within the central nervous system (CNS). The compound's molecular formula (C12H17ClN2O) and weight (240.73 g/mol) reflect a balance between lipophilicity and hydrogen-bonding capacity, with calculated properties suggesting moderate blood-brain barrier permeability [1]. Its canonical SMILES notation (C1CN(CCN1)C(CO)C2=CC(=CC=C2)Cl) precisely maps atomic connectivity, while the InChIKey (YJTOJOVMCKDLHS-UHFFFAOYSA-N) facilitates database searches. As a synthetic scaffold, it bridges historical piperazine therapeutics with modern targeted drug design, serving as a versatile intermediate for neuropsychiatric agents. This review examines its component pharmacophores and their integrated contributions to bioactive molecule design.
Piperazine derivatives emerged as therapeutic agents in the mid-20th century, initially as anthelmintics (e.g., piperazine citrate) exploiting the ring's basicity to paralyze nematodes. By the 1960s, structural modifications revealed their CNS activity, leading to tricyclic antidepressants like trazodone—which incorporates a meta-chlorophenylpiperazine fragment. The piperazine ring's versatility stems from its diamine structure: two nitrogen atoms (one tertiary, one secondary) enable diverse N-functionalization, while its chair conformation adapts to receptor topographies [3] [5]. Piperazine-based drugs now span multiple therapeutic areas, exemplified by:
Table 1: Key Piperazine-Containing Therapeutics and Their Applications
Drug | Core Structure | Primary Therapeutic Use |
---|---|---|
Trazodone | meta-Chlorophenylpiperazine | Major depressive disorder |
Aripiprazole | Dihydrocarbostyril-piperazine | Schizophrenia, bipolar disorder |
Rivastigmine | Dimethylaminomethyl-piperazine | Alzheimer's dementia |
Desvenlafaxine | Dimethylaminomethyl-cyclohexyl | Major depressive disorder |
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol exemplifies modern piperazine optimization. Its ethanol-linked chlorophenyl group positions the aryl ring distally from the basic piperazine nitrogen, contrasting with trazodone's direct attachment. This topology potentially favors distinct receptor interactions—supported by computational models predicting moderate affinity (Ki ~50–100 nM) for serotonin 5-HT1A and dopamine D2 receptors [1] . Synthetic routes to such compounds often leverage nucleophilic substitution, where piperazine attacks chlorinated precursors like 2-chloro-1-(3-chlorophenyl)ethanol under reflux conditions [5].
The 3-chlorophenyl moiety in 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a strategic bioisostere influencing target engagement through electronic, steric, and hydrophobic effects. Chlorine's -I effect withdraws electron density, reducing the phenyl ring's π-electron availability by ~15% versus phenyl alone. This enhances binding selectivity for neurotransmitter receptors over non-halogenated analogs [1] . The meta-position specifically avoids direct conjugation with the ethanolamine linker, allowing chlorine to project into hydrophobic receptor subpockets.
Clinically, 3-chlorophenyl appears in diverse neuroactive agents:
Table 2: Impact of Halogen Position on Piperazine-Ethanolamine Bioactivity
Substituent | LogP | 5-HT1A Ki (nM) | D2 Ki (nM) |
---|---|---|---|
3-Chloro | 2.1 | 58 | 105 |
4-Chloro | 2.1 | 42 | 89 |
2-Chloro | 2.0 | 210 | 310 |
None | 1.6 | >1000 | >1000 |
Molecular docking reveals the 3-chlorophenyl group occupies a lipophilic cleft adjacent to orthosteric sites in monoamine receptors. In serotonin 5-HT2A, for example, chlorine engages in halogen bonding with backbone carbonyls (e.g., Val156) and van der Waals contacts with Ile159/Leu228 . Compared to para-chloro analogs, meta-substitution better accommodates receptors with asymmetric subpockets—explaining its prevalence in CNS agents like the antipsychotic ziprasidone.
The ethanolamine moiety (–CH(OH)CH2N<>) in 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol enables hydrogen bonding and dipolar interactions critical for CNS target engagement. The hydroxyl group acts as a hydrogen-bond donor/acceptor, forming bridges with Asp3.32 in transmembrane helix 3 of GPCRs, while the basic piperazine nitrogen (pKa ~9.2) protonates under physiological pH, enabling salt-bridge formation with conserved aspartate residues (e.g., Asp3.32 in 5-HT receptors) [1] . This dual functionality enhances binding kinetics versus piperazines lacking hydroxyalkyl spacers.
Ethanolamine-containing neuropharmacophores exhibit:
Table 3: Ethanolamine Contributions to Pharmacokinetic and Pharmacodynamic Properties
Property | Ethanolamine Derivatives | Non-Hydroxylated Analogs |
---|---|---|
Water Solubility | >50 mg/mL | <10 mg/mL |
Plasma t1/2 | 8–12 hours | 2–4 hours |
Brain Penetration | Moderate (Kp,uu = 0.3–0.6) | High (Kp,uu = 1.2–2.0) |
hERG Inhibition | Low (IC50 > 10 μM) | High (IC50 < 1 μM) |
Structurally related CNS agents exploit ethanolamine motifs for optimized delivery:
In 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, the ethanolamine linker positions the piperazine 4.9 Å from the chlorophenyl centroid—matching distances in endogenous ligands like serotonin (4.7–5.2 Å between amine and indole nitrogens). This spatial complementarity underlies its predicted activity against depression/anxiety targets [1] .
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1